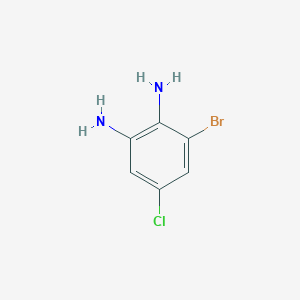

3-溴-5-氯苯-1,2-二胺

描述

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-5-chlorobenzene-1,2-diamine involves halogenation and amination reactions. For example, the synthesis of 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol was achieved through the reaction of 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine in methanol, showcasing a method that could potentially be adapted for synthesizing 3-Bromo-5-chlorobenzene-1,2-diamine (Xinli Zhang, 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as para-bromochlorobenzene, has been extensively studied. For instance, the structure of para-bromochlorobenzene was investigated, revealing insights into the spatial arrangement of halogen atoms on the benzene ring, which may provide a foundation for understanding the structure of 3-Bromo-5-chlorobenzene-1,2-diamine (A. Klug, 1947).

Chemical Reactions and Properties

The chemical reactions and properties of 3-Bromo-5-chlorobenzene-1,2-diamine would be influenced by both the bromo and chloro substituents, as well as the amine groups. Compounds like 1-bromo-2,3-dichlorobenzene have been studied for their electronic and structural aspects, revealing insights into reactivity and stability that could be relevant for 3-Bromo-5-chlorobenzene-1,2-diamine (M. Arivazhagan et al., 2013).

Physical Properties Analysis

The physical properties of halogenated aromatic diamines are significantly impacted by the nature and position of the substituents on the benzene ring. Studies on similar compounds can provide insights into the solubility, melting point, and boiling point of 3-Bromo-5-chlorobenzene-1,2-diamine. For instance, the temperature dependence of dissociative electron attachment to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene offers valuable information about the thermal stability and electron affinity of related compounds (M. Mahmoodi-Darian et al., 2010).

Chemical Properties Analysis

The chemical properties of 3-Bromo-5-chlorobenzene-1,2-diamine, including reactivity with nucleophiles and electrophiles, can be inferred from studies on similar bromo- and chloro-substituted benzene derivatives. For example, the free radical reactions of halogenated bridged polycyclic compounds provide insight into the radical stability and reactivity of halogenated benzene compounds, which would be relevant for understanding the chemical behavior of 3-Bromo-5-chlorobenzene-1,2-diamine (David R. Adams & David I. Davies, 1980).

科学研究应用

1. 分子结构和电子附着

马赫穆迪-达里安等人(2010年)的研究探讨了对卤苯衍生物的解离电子附着(DEA),包括1-溴-3-氯苯。这项研究对于理解卤代化合物如3-溴-5-氯苯-1,2-二胺的分子结构和电子性质具有重要意义。它提供了关于这类分子在电子附着条件下行为的见解,这对于分子电子学和材料科学的应用是相关的(Mahmoodi-Darian et al., 2010)。

2. 化学合成和晶体学

复杂卤代化合物的合成和结构已经是研究的课题数十年。例如,Templeton等人(1977年)研究了双(四丙基铵)三-μ-溴-六溴二锡酸盐(2-)的合成和结构,这是涉及类似于3-溴-5-氯苯-1,2-二胺中卤素元素的化合物。这类研究对于开发新的合成方法和理解卤代化合物的晶体结构至关重要,这可以在化学和材料科学中有各种应用(Templeton et al., 1977)。

3. 化学反应和相互作用

卤代化合物如3-溴-5-氯苯-1,2-二胺与其他化学物质的反应性和相互作用对于许多科学应用至关重要。例如,Thoelmann和Gruetzmacher(1991年)研究了二卤苯基自由基阳离子与氨在气相中的反应,揭示了亲核芳香取代的重要方面。理解这类反应对于开发新的化学过程和材料是必不可少的(Thoelmann & Gruetzmacher, 1991)。

安全和危害

作用机制

, like “3-Bromo-5-chlorobenzene-1,2-diamine”, often interact with biological systems through electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react further, leading to a variety of possible outcomes depending on the specific compound and the biological environment .

The pharmacokinetics of such compounds would depend on many factors, including their chemical structure, the route of administration, and the individual’s metabolism. Generally, ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for determining a compound’s bioavailability .

The result of action and the biochemical pathways affected would depend on the specific targets of the compound in the body. These could range from enzymes to receptors to DNA, and the effects could be at the molecular, cellular, or whole-body level .

The action environment can greatly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can all impact how a compound behaves in a biological system .

属性

IUPAC Name |

3-bromo-5-chlorobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFHJBJOPRLHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chlorobenzene-1,2-diamine | |

CAS RN |

500862-39-5 | |

| Record name | 3-bromo-5-chlorobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[5-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2497256.png)

![(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride](/img/structure/B2497258.png)

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine](/img/structure/B2497264.png)

![5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2497267.png)

![ethyl 2-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2497268.png)

![5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2497270.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2497276.png)

![N-cyclopropyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497277.png)